Fmoc-L-谷氨酰胺 4-硝基苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

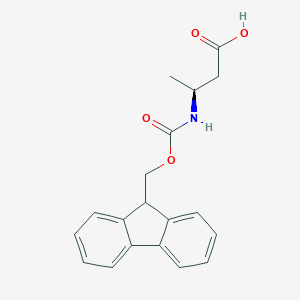

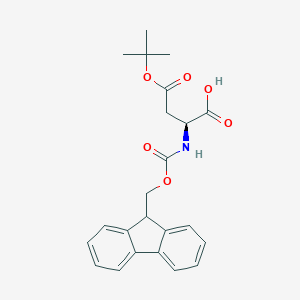

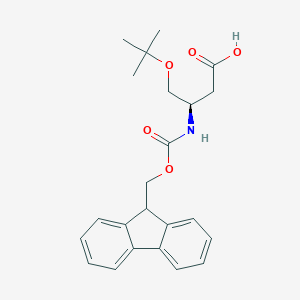

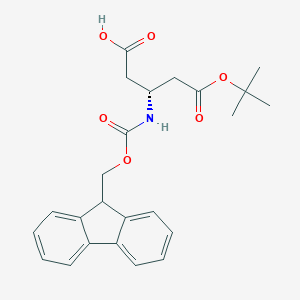

“Fmoc-L-glutamine 4-nitrophenyl ester” is also known as “Fmoc-L-Gln-ONp”. Its IUPAC name is "(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate" . It is a product for proteomics research applications .

Synthesis Analysis

The synthesis of “Fmoc-L-glutamine 4-nitrophenyl ester” involves the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . This process is typically a complex and multistep procedure .Molecular Structure Analysis

The molecular formula of “Fmoc-L-glutamine 4-nitrophenyl ester” is C26H23N3O7 . Its molecular weight is 489.48 .Chemical Reactions Analysis

“Fmoc-L-glutamine 4-nitrophenyl ester” is used in the acylation of biomolecules through the use of an 18 F-labelled activated ester, which is a standard method for indirect radiolabelling .Physical And Chemical Properties Analysis

“Fmoc-L-glutamine 4-nitrophenyl ester” has a molecular weight of 489.48 and a molecular formula of C26H23N3O7 .科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-谷氨酰胺 4-硝基苯酯在肽固相合成中被广泛使用。Albericio等人(2009年)展示了一种制备具有C-末端天冬氨酸或谷氨酸的肽的方法,涉及将Nα-Fmoc-Cα-叔丁基天冬氨酸或谷氨酸定量连接到支持物上,并使用标准的Fmoc化学方法延长链。该方法有效地释放所需的肽,且产率高,不会在C-末端发生副反应(Albericio, Abel, & Bárány, 2009)。

肽修饰和结构形成

该化合物对于修饰肽并探索其结构形成至关重要。Mandal等人(2007年)报道了将谷氨酰胺类似物纳入Stat3抑制肽中,揭示了结构中谷氨酰胺侧链的相对紧密结合口袋(Mandal et al., 2007)。Gour等人(2021年)研究了由修饰的氨基酸(包括Fmoc-L-谷氨酰胺)形成的自组装结构,展示了它们在材料化学、生物科学和生物医学领域的潜在应用(Gour et al., 2021)。

光遮蔽肽的合成

Fmoc-L-谷氨酰胺 4-硝基苯酯还用于合成光遮蔽肽。Tang等人(2015年)开发了一种与Fmoc固相肽合成兼容的方法,用于合成携带具有光敏性的4-甲氧基-7-硝基吲哚基团的天冬氨酸和谷氨酸侧链的光遮蔽肽。这一进展有助于在侧链羧基团上对肽和蛋白进行光遮蔽,开辟了光响应生物分子研究的新途径(Tang, Cheng, & Ji‐Shen Zheng, 2015)。

凝胶剂和纳米结构的开发

此外,Fmoc-L-谷氨酰胺 4-硝基苯酯在凝胶剂和纳米结构的开发中起着重要作用。Geng等人(2017年)展示了赖氨酸-谷氨酸二肽衍生物在形成有机凝胶中的应用,突出了Fmoc保护基在自组装成超分子纤维三维网络中的作用。这些发现表明在创建具有结构化分子排列的新材料方面具有应用(Geng et al., 2017)。

作用机制

Target of Action

Fmoc-L-glutamine 4-nitrophenyl ester is primarily used in proteomics research applications . The compound’s primary targets are the proteins that it helps synthesize. It plays a crucial role in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method .

Mode of Action

The compound, Fmoc-L-glutamine 4-nitrophenyl ester, acts as a temporary protecting group for the amine at the N-terminus in SPPS . The remarkable lability of the Fmoc group to bases, particularly to secondary amines, results from activation of the ring proton b to the urethane oxygen by participation in a potential cyclo-pentadienide system .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It is used in the synthesis of peptide fragments, such as a 37-peptide fragment derived from the carboxyl terminal of the beta-subunit of baboon chorionic gonadotropin . The use of Fmoc-L-glutamine 4-nitrophenyl ester with its sidechain protected by the Fmoc group is crucial in this process .

Result of Action

The result of the action of Fmoc-L-glutamine 4-nitrophenyl ester is the successful synthesis of peptides. It allows for the creation of specific peptide sequences, which can then be used in various research applications, including the study of protein structure and function .

Action Environment

The action of Fmoc-L-glutamine 4-nitrophenyl ester can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the efficiency of peptide synthesis . Furthermore, the compound should be stored at 4° C to maintain its stability .

安全和危害

未来方向

属性

IUPAC Name |

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCANCMZDAZCCW-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548947 |

Source

|

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-glutamine 4-nitrophenyl ester | |

CAS RN |

71989-21-4 |

Source

|

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)